molecular formula C9H10F2O B7846251 1-(3,4-Difluorophenyl)-1-propanol

1-(3,4-Difluorophenyl)-1-propanol

Cat. No. B7846251
M. Wt: 172.17 g/mol
InChI Key: YODCHFWWRFXLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Difluorophenyl)-1-propanol is a useful research compound. Its molecular formula is C9H10F2O and its molecular weight is 172.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antifungal Agent Development

1-(3,4-Difluorophenyl)-1-propanol has been utilized in the synthesis of fluconazole, a broad-spectrum antifungal agent. Fluconazole, structurally related to 1-(3,4-Difluorophenyl)-1-propanol, has been effective in treating both superficial and systemic fungal infections. The development of fluconazole emphasizes the selective action of azole derivatives in inhibiting fungal sterol C-14 demethylation, which is critical in treating fungal infections (Richardson et al., 1990).

Antidepressant Agent Synthesis

Compounds structurally similar to 1-(3,4-Difluorophenyl)-1-propanol have been synthesized and evaluated for potential antidepressant properties. For instance, 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride, an analogue, was investigated for its activity in biochemical and pharmacological animal models of depression, showing promise as an antidepressant agent with minimal anticholinergic side effects (Clark et al., 1979).

Cardioselective Beta-Blocker Development

Research has been conducted on analogues of 1-(3,4-Difluorophenyl)-1-propanol for potential use as cardioselective beta-adrenergic blocking agents. For instance, 1-[(3,4-dimethoxyphenethyl)amino]-3-(m-tolyloxy)-2-propanol, an analogue, was identified for its optimal potency and selectivity as a beta-blocker, leading to clinical trials (Hoefle et al., 1975).

Investigation of Central Nervous System Effects

The compound 1-(3,4-dimethoxyphenyl)-2-propanol, related to 1-(3,4-Difluorophenyl)-1-propanol, was studied for its effects on the central nervous system (CNS). It was found to prolong latency times in conditioned avoidance response tests in rats, indicating potential CNS depressant properties (Barfknecht et al., 1970).

Synthesis of Tritium Labelled Compounds

1-(3,4-Dichlorophenyl)-3-(methylamino)propanol hydrochloride, a variant, was synthesized in a tritium-labelled form for drug metabolism and disposition studies, highlighting the compound's significance in pharmaceutical research (Hill & Wisowaty, 1990).

Enzymatic Process for Chiral Intermediates

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a derivative, is a key chiral intermediate for the synthesis of certain pharmaceuticals. An enzymatic process involving ketoreductase was developed for its preparation, demonstrating the compound's utility in green and environmentally sound industrial applications (Guo et al., 2017).

properties

IUPAC Name

1-(3,4-difluorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODCHFWWRFXLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)-1-propanol

Synthesis routes and methods

Procedure details

To a solution of 3,4-difluorobenzaldehyde (5.0 g, 35.2 mmol) in diethyl ether (35 mL)in a round bottom flask was added a solution of ethylmagnesium bromide in THF (38.0 mL, 38.0 mmol) at 0° C. The reaction mixture was stirred at 0° C. for 1 h when TLC analysis indicated that the reaction was complete (Rf=0.5, 8:1 hexane/EtOAc). The reaction was quenched carefully by adding 38 mL of water. It was extracted with diethyl ether (2×30 mL), washed with brine and the organic layer was dried over Na2SO4. The solvent was removed in vacuo after filtration and 1-(3,4-difluorophenyl)propan-1-ol was obtained as a yellow oil (crude wt.=6.0 g) which looked >90% pure by NMR. It was used in the next step without purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.